1-{5-bromo-1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
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Overview
Description
1-{5-BROMO-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features a combination of indole, quinoline, and trifluoroethanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-BROMO-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoline intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoroethanone group.
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Quinoline Synthesis: The quinoline moiety can be prepared via the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Coupling Reaction: The indole and quinoline intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-{5-BROMO-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups within the molecule.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiols, or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{5-BROMO-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It may be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{5-BROMO-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-{5-BROMO-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-ETHAN-1-ONE: This compound lacks the trifluoroethanone group, which may affect its biological activity and chemical reactivity.
1-{5-BROMO-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-2-OL: This compound has a hydroxyl group instead of a ketone, which may influence its solubility and interaction with biological targets.
Uniqueness: 1-{5-BROMO-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is unique due to the presence of the trifluoroethanone group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C21H16BrF3N2O2 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
1-[5-bromo-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C21H16BrF3N2O2/c22-14-7-8-18-15(10-14)16(20(29)21(23,24)25)11-26(18)12-19(28)27-9-3-5-13-4-1-2-6-17(13)27/h1-2,4,6-8,10-11H,3,5,9,12H2 |
InChI Key |
MFEILYJUDJAKET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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